A Comprehensive Technical Guide to the Chemical Structure and Analysis of 3-(Trifluoromethyl)pentan-3-amine Hydrochloride
A Comprehensive Technical Guide to the Chemical Structure and Analysis of 3-(Trifluoromethyl)pentan-3-amine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Alpha-trifluoromethyl amines, in particular, are valuable motifs in drug design.[1] This guide provides an in-depth technical framework for the comprehensive chemical analysis of 3-(Trifluoromethyl)pentan-3-amine hydrochloride, a representative member of this class. While public domain data on this specific molecule is limited, this document synthesizes established analytical principles for structurally analogous fluorinated amines to provide a robust, field-proven guide.[3] We will delve into definitive structure elucidation by spectroscopic methods, strategies for chromatographic separation and purity assessment, and a framework for analytical method validation compliant with global regulatory standards.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in any analytical endeavor is the unambiguous confirmation of the molecule's identity and core properties. 3-(Trifluoromethyl)pentan-3-amine hydrochloride is a salt, where the basic amine is protonated by hydrochloric acid. This structure features a tertiary carbon atom bonded to two ethyl groups, a trifluoromethyl group, and an amino group.
Chemical Structure:
(As the hydrochloride salt, the amine group exists in its protonated form, -NH3+ Cl⁻)
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(Trifluoromethyl)pentan-3-amine hydrochloride | - |
| Molecular Formula | C₆H₁₃F₃N · HCl | Calculated |
| Molecular Weight | 191.63 g/mol | Calculated |
| Parent Compound Exact Mass | 156.0973 g/mol (for C₆H₁₃F₃N) | Calculated |
| Form | Expected to be a solid at room temperature |[4] |
Section 2: Definitive Structural Elucidation via Spectroscopic Analysis
Spectroscopy provides an empirical fingerprint of a molecule, allowing for definitive structural confirmation. A multi-technique approach, combining NMR, IR, and MS, is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H NMR will confirm the nature of the ethyl groups, ¹³C NMR will identify all carbon environments, including the characteristic trifluoromethyl-substituted carbon, and ¹⁹F NMR offers a highly specific signal for the fluorine atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. The choice of solvent is critical; D₂O will cause the -NH₃⁺ protons to exchange, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.[3]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire spectra on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment & Rationale |
|---|---|---|---|
| ¹H NMR | ~1.0 - 1.2 | Triplet (t) | -CH₃ (6H): Protons of the two equivalent methyl groups, split by the adjacent CH₂ group. |
| ~1.8 - 2.1 | Quartet (q) | -CH₂- (4H): Protons of the two equivalent methylene groups, split by the adjacent CH₃ group. | |
| ~8.0 - 9.0 | Broad Singlet (br s) | -NH₃⁺ (3H): Protons of the ammonium group. The signal is typically broad and may exchange with D₂O.[3] | |
| ¹³C NMR | ~7 - 10 | - | -CH₃ : Carbon of the two equivalent methyl groups. |
| ~28 - 32 | - | -CH₂- : Carbon of the two equivalent methylene groups. | |
| ~60 - 65 | Quartet (q, J ≈ 30-35 Hz) | C-NH₃⁺ : Quaternary carbon attached to the amine. It will appear as a quartet due to coupling with the three fluorine atoms. | |
| ~125 - 130 | Quartet (q, J ≈ 280-290 Hz) | -CF₃ : Carbon of the trifluoromethyl group, exhibiting a large one-bond C-F coupling constant.[5] |
| ¹⁹F NMR | ~ -70 to -80 | Singlet (s) | -CF₃ : A single, strong resonance is expected as all three fluorine atoms are chemically equivalent. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the ammonium salt, aliphatic C-H bonds, and the highly polar C-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.[3]
-
Sample Analysis: Place a small amount of the solid powder directly onto the crystal. Apply pressure to ensure good contact and collect the sample spectrum.[3]
-
Data Interpretation: Identify key absorption bands corresponding to the molecule's functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2800 - 3200 | Strong, Broad | N-H Stretch : Characteristic of the -NH₃⁺ group in the hydrochloride salt. |
| ~2900 - 3000 | Medium-Strong | C-H Stretch : Aliphatic C-H bonds of the ethyl groups. |
| ~1500 - 1600 | Medium | N-H Bend : Asymmetric bending of the -NH₃⁺ group. |
| ~1050 - 1350 | Very Strong | C-F Stretch : The trifluoromethyl group gives rise to very strong, characteristic absorption bands. |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred technique for analyzing pre-ionized salts like hydrochlorides.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent like 50:50 water:acetonitrile with 0.1% formic acid to aid ionization.[3]
-
Infusion: Infuse the sample directly into the ESI source operating in positive ion mode.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the parent ion.
Expected Results: The primary ion observed will be the protonated free amine (the parent compound minus the chloride counter-ion).
-
Expected [M+H]⁺: 157.1051 (Calculated for C₆H₁₄F₃N⁺)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the theoretical mass.
Section 3: Chromatographic Analysis for Purity and Quantification
Chromatography is the gold standard for assessing the purity of pharmaceutical compounds and for quantitative analysis. The analysis of volatile, polar amines presents unique challenges that require specialized approaches.[6][7]
Gas Chromatography (GC)
Expertise & Experience: GC is a powerful technique for separating volatile compounds. However, the direct analysis of amine hydrochlorides is not feasible due to their non-volatile, salt-like nature. Furthermore, free amines are highly polar and basic, which can cause poor peak shape and adsorption on standard GC columns.[8] The causality behind a successful GC method lies in either regenerating the free amine in-situ or using a specialized, base-deactivated column.[8][9]
Caption: Workflow for GC analysis of an amine hydrochloride.
Experimental Protocol: GC-FID for Purity Analysis
-
System Suitability: Before analysis, inject a standard mixture to verify column performance, ensuring symmetrical peak shapes for known amine compounds.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a water-immiscible solvent (e.g., methyl tert-butyl ether), and add an equal volume of a basic aqueous solution (e.g., 1M NaOH) to neutralize the HCl and liberate the free amine.[9] Vortex, allow the layers to separate, and inject the organic layer.
-
Chromatographic Conditions: Utilize a specialized column designed for volatile amines to prevent peak tailing.[7][8]
Table 4: Typical GC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Rtx-Volatile Amine (or equivalent base-deactivated) | Minimizes analyte interaction with active sites, ensuring symmetric peaks.[8] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, constant flow | Inert and provides good efficiency. |
| Oven Program | Start at 50 °C, ramp to 250 °C | Separates volatile impurities from the main analyte peak. |
| Detector | FID at 270 °C | Flame Ionization Detector is robust and provides a linear response for hydrocarbons. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity and assay determination in pharmaceutical development. The primary challenge for 3-(Trifluoromethyl)pentan-3-amine is its lack of a UV chromophore, making detection by standard UV-Vis detectors difficult.[10] This necessitates either the use of universal detectors (like Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) or pre-column derivatization to attach a UV-active or fluorescent tag to the amine.[10] Furthermore, as a hydrochloride salt, using a well-buffered mobile phase is essential to prevent peak splitting that can occur from on-column pH fluctuations.[11]
Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization
-
Derivatization: React the sample with a derivatizing agent (e.g., Dansyl Chloride) in a basic buffer. This reaction attaches a highly UV-absorbent dansyl group to the primary amine.
-
System Suitability: Inject a derivatized standard to confirm retention time, peak area reproducibility (%RSD ≤ 2.0%), and theoretical plates.
-
Sample Analysis: Inject the derivatized sample and quantify the main peak area relative to any impurity peaks.
Table 5: Typical HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for retaining the now non-polar derivatized analyte.[10] |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 | Buffered aqueous phase to ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 50% B to 95% B over 20 min | Provides good separation of potential impurities from the main component. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV-Vis at the λmax of the derivative (e.g., ~340 nm for Dansyl) | Provides sensitive and specific detection of the tagged analyte. |
Section 4: A Framework for Analytical Method Validation
Trustworthiness: For drug development professionals, an analytical method is only useful if it is proven to be reliable, reproducible, and fit for its intended purpose. Method validation is a mandatory, self-validating system that provides documented evidence of this. The process must follow internationally recognized standards, such as the ICH Q2(R1) guidelines.[12][13][14]
Caption: ICH Q2(R1) workflow for analytical method validation.
Table 6: Method Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD/PDA detector. | Analyte peak is free from interference from other components.[15] |
| Linearity | Prepare and analyze at least five concentrations across the expected range. Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.995.[15] |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target concentration for an assay.[14] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[15] |
| Precision | Repeatability: 6 replicate analyses at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%.[15] |
| Quantitation Limit (QL) | The lowest concentration that can be measured with acceptable accuracy and precision. | S/N ratio ≥ 10; %RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits.[14] |
Conclusion
The comprehensive analysis of 3-(Trifluoromethyl)pentan-3-amine hydrochloride requires a multi-faceted approach that addresses the inherent challenges of its chemical nature—namely its volatility, polarity, and lack of a native chromophore. Definitive structural identity is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and high-resolution MS. Chromatographic methods, particularly GC with base-deactivated columns and HPLC with derivatization or universal detectors, provide robust platforms for purity and assay testing. Critically, for application in regulated environments, these analytical methods must be subjected to rigorous validation according to ICH guidelines to ensure the generation of trustworthy and reproducible data. This guide provides the necessary framework for scientists to confidently characterize and control the quality of this important trifluoromethyl-containing building block.
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